[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine
Description
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine is a primary amine featuring a piperidine core substituted with an ethylamino group at position 1 and an isopropyl-methyl-amine moiety at position 2. This compound, cataloged by CymitQuimica, has been historically utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its branched alkyl and cyclic amine structure confers unique steric and electronic properties, enabling applications in drug discovery, polymer chemistry, and ligand design.
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-11(2)14(3)9-12-5-4-7-15(10-12)8-6-13/h11-12H,4-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHOPLQEBCJVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of Substituents
This method employs reductive amination to introduce the isopropyl-methyl-amine moiety onto the piperidine scaffold.
Procedure :
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Starting Material : 3-(Aminomethyl)piperidine is reacted with methyl isopropyl ketone in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions.
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Reaction Conditions :
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Post-Functionalization : The 2-aminoethyl side chain is introduced via nucleophilic substitution using 2-chloroethylamine hydrochloride and potassium carbonate in acetonitrile.
Key Advantages :
Nucleophilic Substitution and Alkylation
Sequential Alkylation of Piperidine
This route prioritizes the introduction of the 2-aminoethyl group before installing the isopropyl-methyl-amine moiety.
Procedure :
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Piperidine Functionalization :
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3-(Chloromethyl)piperidine is treated with 2-aminoethylamine in DMF at 80°C for 12 hours.
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Yield: 85–90%.
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Methylation and Isopropylation :
Challenges :
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Competing over-alkylation requires careful stoichiometric control.
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Purification via column chromatography (SiO₂, ethyl acetate/hexane) is necessary.
Protective Group Strategies
Boc-Protected Intermediate Synthesis
A tert-butoxycarbonyl (Boc) group is used to protect the primary amine during functionalization.
Procedure :
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Boc Protection :
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Alkylation :
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Deprotection :
Advantages :
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Enables selective modification of the piperidine nitrogen.
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
For large-scale production, continuous flow systems enhance efficiency and reproducibility.
Procedure :
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Reductive Amination in Flow :
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In-line Purification :
Benefits :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination | Sequential amination/alkylation | 68–72% | >95% | Moderate |
| Nucleophilic Substitution | Alkylation followed by amination | 60–65% | 90–95% | High |
| Boc Protection | Protective group strategy | 85–88% | >98% | High |
| Continuous Flow | Flow reactor with in-line purification | 75–80% | >99% | Industrial |
Mechanistic Insights and Side Reactions
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Over-Alkylation : Occurs when excess alkylating agents are used, leading to quaternary ammonium salts. Mitigated by slow reagent addition.
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Racemization : Chiral centers in the piperidine ring may racemize under basic conditions. Low-temperature reactions (0–5°C) preserve stereochemistry.
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Byproduct Formation : Impurities such as N-methylpiperidine derivatives are removed via acid-base extraction .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine indicate its potential use in developing pharmaceuticals targeting various biological pathways:
- Antidepressant Properties: Similar compounds have shown potential antidepressant effects, suggesting that this compound could be explored for treating mood disorders.
- Antimicrobial Activity: Variants of piperidine derivatives have been linked to antimicrobial properties, indicating a possible application in developing antibiotics or antiseptics.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for research in neuropharmacology:
- Dopaminergic and Serotonergic Systems: Studies on related piperidine compounds have indicated interactions with dopamine and serotonin receptors, which could lead to advancements in treating neurological disorders.
Drug Delivery Systems
Due to its chemical structure, this compound can be utilized in drug delivery systems:
- Nanocarrier Development: The piperidine structure can facilitate the design of nanocarriers for targeted drug delivery, enhancing the efficacy and reducing side effects of therapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Antidepressant Effects | Identified structural motifs in piperidine derivatives that enhance serotonin reuptake inhibition. |
| Johnson et al., 2020 | Antimicrobial Activity | Found that certain piperidine compounds exhibit significant antibacterial activity against Gram-positive bacteria. |
| Lee et al., 2019 | Neuropharmacology | Demonstrated that piperidine derivatives can modulate dopaminergic signaling, suggesting potential in treating Parkinson's disease. |
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Piperidine Ring: Initial reactions involve creating the piperidine structure through cyclization processes.
- Functional Group Modifications: Subsequent steps modify the amino and isopropyl groups to achieve the desired compound.
- Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the final product.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine-derived amines, which are frequently modified to optimize pharmacological or physicochemical properties. Below is a detailed comparison with analogous compounds, supported by patent data and commercial catalogs.
Structural Analogues from Patent Literature
The European patent EP 1 763 351 B9 describes several piperidine-containing amines with structural similarities. Key examples include:
Key Observations :
- Aromatic vs.
- Piperazine vs.
- Stereochemical Complexity: Patent compounds often feature chiral centers (e.g., (1R,3S)-configuration), which are absent in the simpler structure of this compound .
Commercial Analogues
CymitQuimica’s catalog lists structurally related primary amines, such as Methyl D-alanyl-D-alaninate hydrochloride, which shares the ethylamino motif but lacks the piperidine scaffold .
Research Findings and Implications
- Synthetic Utility: The absence of aromatic groups in this compound simplifies synthetic routes but limits applications in targeted drug design compared to analogues with trifluoromethyl or phenyl groups .
- Physicochemical Properties: Aliphatic amines like this compound typically exhibit lower logP values than their aromatic counterparts, suggesting reduced membrane permeability but improved aqueous solubility .
Biological Activity
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine is a synthetic organic compound belonging to the piperidine class, characterized by its unique molecular structure that includes an amino group and an isopropyl moiety. This compound has garnered attention for its potential biological activities, which may include applications in medicinal chemistry, particularly in the treatment of neurological disorders and cancer.
- Molecular Formula : C11H25N3
- Molecular Weight : 199.34 g/mol
- CAS Number : 1354010-21-1
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that compounds with similar piperidine structures often interact with neurotransmitter systems, particularly cholinergic receptors. For instance, studies have shown that certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
2. Anticancer Properties
Emerging studies suggest that derivatives of piperidine, including this compound, may exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . The structural features of these compounds are believed to enhance their interaction with biological targets involved in cancer progression.
3. Mechanistic Insights
The mechanism of action for this compound is likely multifaceted, involving:
- Receptor Binding : Interaction with muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and cancer metastasis .
- Enzyme Inhibition : As noted, inhibition of cholinesterases can lead to therapeutic effects in neurodegenerative diseases .
Case Studies and Research Findings
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for modifications aimed at enhancing biological activity. Techniques such as:
- N-Alkylation
- Amination Reactions
These methods can optimize yield and purity while tailoring the compound's properties for specific applications.
Predictive Models for Biological Activity
Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can hypothesize the biological activity based on structural features. These models help in identifying potential therapeutic applications before extensive laboratory testing.
Q & A
Q. How to design studies investigating synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
